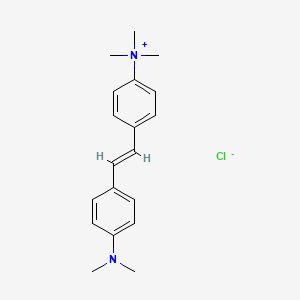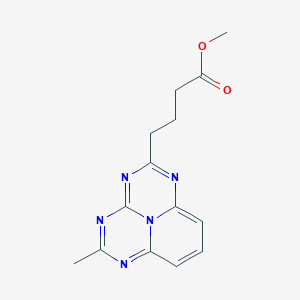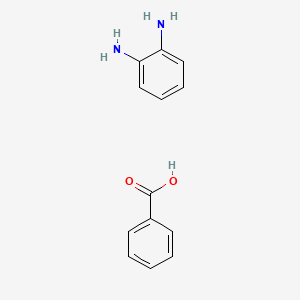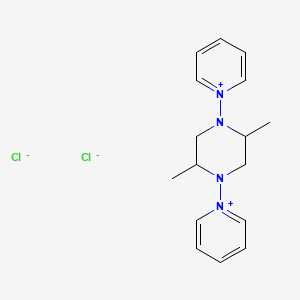
S-Methyl 2-aminopropanethioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-Methyl 2-aminopropanethioate: is an organic compound with the molecular formula C4H9NOS It is a derivative of propanethioate, where the sulfur atom is bonded to a methyl group and the nitrogen atom is bonded to an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-Methyl 2-aminopropanethioate typically involves the reaction of 2-aminopropanethioic acid with methyl iodide in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the amino group attacks the methyl iodide, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: S-Methyl 2-aminopropanethioate can undergo oxidation reactions to form sulfoxides and sulfones.
Reduction: The compound can be reduced to form thiols.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like halides and alkoxides are commonly used.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: S-Methyl 2-aminopropanethioate is used as a building block in organic synthesis. It can be used to introduce sulfur and nitrogen functionalities into complex molecules.
Biology: In biological research, this compound can be used to study the effects of sulfur-containing amino acids on protein structure and function.
Medicine: Potential applications in medicine include the development of new drugs that target specific enzymes or receptors. The compound’s unique structure may allow it to interact with biological targets in novel ways.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity makes it useful in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism by which S-Methyl 2-aminopropanethioate exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins and enzymes, while the sulfur atom can participate in redox reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
S-Methyl propanethioate: Similar structure but lacks the amino group.
2-Aminopropanethioic acid: Similar structure but lacks the methyl group on the sulfur atom.
Methyl 2-aminopropanoate: Similar structure but lacks the sulfur atom.
Uniqueness: S-Methyl 2-aminopropanethioate is unique due to the presence of both sulfur and nitrogen atoms in its structure. This dual functionality allows it to participate in a wide range of chemical reactions and interact with biological targets in unique ways.
Properties
CAS No. |
64946-95-8 |
|---|---|
Molecular Formula |
C4H9NOS |
Molecular Weight |
119.19 g/mol |
IUPAC Name |
S-methyl 2-aminopropanethioate |
InChI |
InChI=1S/C4H9NOS/c1-3(5)4(6)7-2/h3H,5H2,1-2H3 |
InChI Key |
DMGHQFLIGTZWIU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)SC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[Phenyl(phosphorososulfanyl)methyl]benzene](/img/structure/B14500076.png)
![4-[(Methanesulfonyl)methyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14500083.png)



![9,9'-[Oxybis(methylene)]diphenanthrene](/img/structure/B14500099.png)




![Carbamic acid, [4-(pentyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester](/img/structure/B14500130.png)
![2-cyano-N-[(E)-hydrazinylidenemethyl]-2-[(4-nitrophenyl)diazenyl]acetamide](/img/structure/B14500133.png)
![1,3-Dichloro-1,3-bis[2-(2-chlorophenyl)ethyl]-1,3-dimethyldisiloxane](/img/structure/B14500149.png)

